1-[(1-cyanocyclohexyl)carbamoyl]ethyl 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylate
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Overview
Description
- The cyanocyclohexyl moiety can be introduced via nucleophilic substitution reactions.
- Common reagents include cyanide sources such as sodium cyanide or potassium cyanide, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Carbamoylation and Esterification:
- The final steps involve carbamoylation of the intermediate compound with isocyanates and esterification reactions to introduce the ethyl ester group.
- These reactions are often performed under mild conditions using catalysts like triethylamine or pyridine.
Industrial Production Methods: Industrial-scale production may utilize continuous flow reactors to enhance reaction efficiency and yield. Optimized reaction conditions, including temperature control and solvent recycling, are crucial for large-scale synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-cyanocyclohexyl)carbamoyl]ethyl 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Pyrazolopyridine Core:
- Starting with a suitable pyridine derivative, the pyrazole ring is constructed through cyclization reactions involving hydrazine derivatives.
- Reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate ring closure.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert nitriles to amines or reduce carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in DMF.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, potentially forming complexes with transition metals that act as catalysts in organic reactions.
Biology and Medicine:
Pharmacology: Due to its unique structure, the compound may exhibit biological activity, such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Antimicrobial Agents: Preliminary studies suggest potential antimicrobial properties, which could be explored further for developing new antibiotics.
Industry:
Materials Science: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism by which 1-[(1-cyanocyclohexyl)carbamoyl]ethyl 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylate exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may bind to the active site of enzymes, inhibiting their activity.
Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.
Molecular Targets and Pathways:
Enzymes: Proteases, kinases.
Receptors: G-protein coupled receptors (GPCRs), ion channels.
Comparison with Similar Compounds
1,3-Dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylate: Lacks the cyanocyclohexyl group, potentially altering its reactivity and biological activity.
1-Cyanocyclohexylcarbamoyl derivatives: Similar in structure but may differ in the pyrazolopyridine core, affecting their chemical properties.
Uniqueness: 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylate stands out due to its combination of a pyrazolopyridine core with a cyanocyclohexyl group, which may confer unique chemical reactivity and potential biological activity not seen in simpler analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1,3-dimethyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-11-15-14(25)9-13(21-16(15)24(3)23-11)18(27)28-12(2)17(26)22-19(10-20)7-5-4-6-8-19/h9,12H,4-8H2,1-3H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPMMMZNSFVDTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C=C(N2)C(=O)OC(C)C(=O)NC3(CCCCC3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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